molecular formula C7H10N4O B13209251 2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide

2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide

Cat. No.: B13209251
M. Wt: 166.18 g/mol
InChI Key: BHMQSZJCDBGOTB-UHFFFAOYSA-N
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Description

2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₇H₁₀N₄O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxamide with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.

    Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug that can be activated in specific biological environments.

Mechanism of Action

The mechanism of action of 2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also induce autophagy in certain cell types, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide is unique due to the presence of both the methylhydrazine and carboxamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

2-(2-methylhydrazinyl)pyridine-4-carboxamide

InChI

InChI=1S/C7H10N4O/c1-9-11-6-4-5(7(8)12)2-3-10-6/h2-4,9H,1H3,(H2,8,12)(H,10,11)

InChI Key

BHMQSZJCDBGOTB-UHFFFAOYSA-N

Canonical SMILES

CNNC1=NC=CC(=C1)C(=O)N

Origin of Product

United States

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